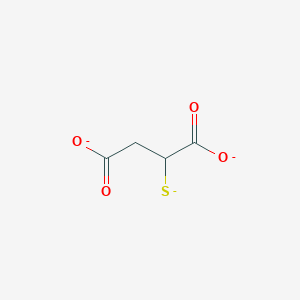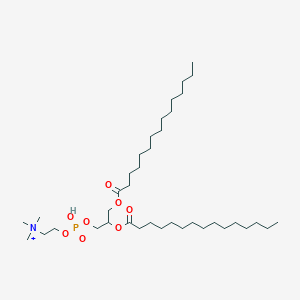![molecular formula C18H26N2O3 B1228757 5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone is an aromatic ether.
Scientific Research Applications
Antibacterial Properties
5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone belongs to the oxazolidinone class, known for its unique mechanism of bacterial protein synthesis inhibition. Oxazolidinones, including similar analogs, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs such as U-100592 and U-100766 have shown effectiveness against methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and other significant strains. Notably, these compounds are not cross-resistant to other antitubercular agents and are unaffected by human serum in their antibacterial activities (Zurenko et al., 1996).
Fungicidal Applications
Famoxadone, another oxazolidinone derivative, is a commercialized agricultural fungicide effective against pathogens in grapes, cereals, and other crops. It's an example of the fungicidal potential in the oxazolidinone class, indicating potential applications for this compound in agricultural settings (Sternberg et al., 2001).
Synthesis and Modification for Medical Use
Various modifications of oxazolidinone compounds have been explored to enhance their antibacterial activity and reduce side effects. For example, substituents on the piperidine ring can impact the antibacterial efficacy against resistant strains. This insight suggests that structural modification of this compound could be a path to creating more effective antibacterial agents (Phillips et al., 2009).
Potential in Treating Actinomycetoma
Oxazolidinones have also shown promise in treating actinomycetoma caused by Nocardia brasiliensis. DA-7218, an oxazolidinone pro-drug, demonstrated efficacy in treating experimental murine actinomycetoma, suggesting a potential therapeutic use for related compounds (Espinoza-González et al., 2008).
Monoamine Oxidase Inhibition
Some oxazolidinones, such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, have been reported to be irreversible inactivators of monoamine oxidase (MAO). This property has implications in neuroscience and pharmacology, though it's important to note the specific structural requirements for this activity (Gates & Silverman, 1989).
properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-[(4-methylpiperidin-1-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-7-9-19(10-8-14)13-20-11-16(23-18(20)21)12-22-17-6-4-3-5-15(17)2/h3-6,14,16H,7-13H2,1-2H3 |
InChI Key |
DEKNTCSOHCZMAY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CN2CC(OC2=O)COC3=CC=CC=C3C |
Canonical SMILES |
CC1CCN(CC1)CN2CC(OC2=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)





![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)



